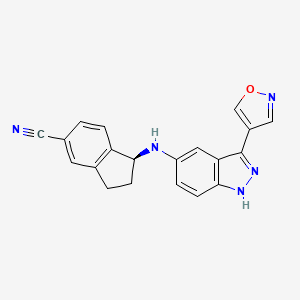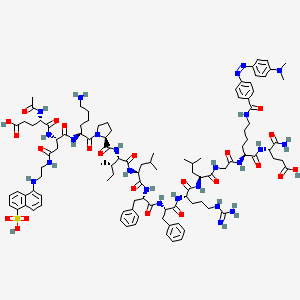
ERK2/p38|A MAPK-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Extracellular signal-regulated kinase 2 (ERK2) and p38 are members of the mitogen-activated protein kinase (MAPK) family. These kinases play crucial roles in cellular signaling pathways, regulating various cellular processes such as proliferation, differentiation, apoptosis, and stress responses . ERK2 is primarily involved in cell growth and differentiation, while p38 is associated with stress responses and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ERK2 and p38 involves recombinant DNA technology. The genes encoding these kinases are cloned into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cells. The host cells express the kinases, which are subsequently purified using affinity chromatography .
Industrial Production Methods: Industrial production of ERK2 and p38 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the kinases are harvested and purified using large-scale chromatography systems .
化学反应分析
Types of Reactions: ERK2 and p38 undergo phosphorylation and dephosphorylation reactions. Phosphorylation is catalyzed by upstream kinases, while dephosphorylation is mediated by phosphatases . These kinases can also participate in protein-protein interactions and form complexes with other signaling molecules .
Common Reagents and Conditions: Phosphorylation of ERK2 and p38 typically requires adenosine triphosphate (ATP) as a phosphate donor and specific upstream kinases such as MAP kinase kinase (MEK) for ERK2 and MAP kinase kinase 3/6 (MKK3/6) for p38 . Dephosphorylation involves phosphatases such as MAP kinase phosphatase 3 (MKP3) .
Major Products Formed: The primary products of these reactions are the phosphorylated forms of ERK2 and p38, which are active and capable of phosphorylating downstream targets .
科学研究应用
ERK2 and p38 are extensively studied in various fields of scientific research. In chemistry, they are used to understand signal transduction pathways and enzyme kinetics . In biology, these kinases are crucial for studying cell cycle regulation, apoptosis, and differentiation . In medicine, ERK2 and p38 are targets for drug development, particularly in cancer and inflammatory diseases . In industry, they are used in the development of diagnostic assays and therapeutic agents .
作用机制
ERK2 and p38 exert their effects through phosphorylation of specific substrates. ERK2 is activated by the Ras-Raf-MEK-ERK pathway, leading to the phosphorylation of transcription factors such as ELK1 and c-Fos . p38 is activated by stress signals through the MKK3/6-p38 pathway and phosphorylates substrates involved in inflammation and apoptosis, such as ATF2 and MAPKAPK2 .
相似化合物的比较
ERK2 and p38 are part of the MAPK family, which includes other kinases such as c-Jun N-terminal kinase (JNK) and ERK5 . While ERK2 is primarily involved in growth and differentiation, ERK5 has similar functions but with distinct regulatory mechanisms . p38, on the other hand, is more closely related to JNK, both being activated by stress signals . The uniqueness of ERK2 and p38 lies in their specific roles and activation mechanisms within the MAPK signaling pathways .
Similar Compounds
- c-Jun N-terminal kinase (JNK)
- ERK5
- MAP kinase-interacting kinase (MNK)
- p90 ribosomal S6 kinase (RSK)
属性
分子式 |
C20H16FN3O4S2 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O4S2/c1-26-15-7-13-17(8-16(15)27-2)30-20(23-13)24-19(25)14-10-29-18(22-14)9-28-12-5-3-11(21)4-6-12/h3-8,10H,9H2,1-2H3,(H,23,24,25) |
InChI 键 |
PCKXVDUIUFNAJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)COC4=CC=C(C=C4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
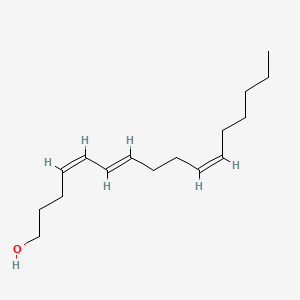
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
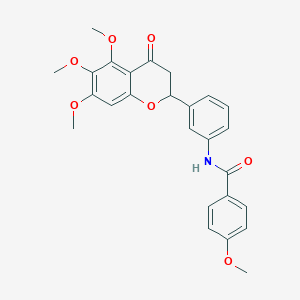
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
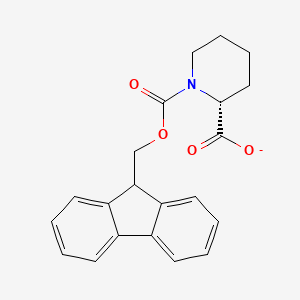

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
